
E3 ligase Ligand 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand 6 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound plays a crucial role in the targeted degradation of specific proteins, making it a valuable tool in various scientific research applications, particularly in the field of proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps include:
Formation of Intermediate Compounds: This involves the use of various reagents and catalysts to form intermediate compounds that will be used in the final synthesis.
Coupling Reactions: These reactions involve the coupling of intermediate compounds to form the final product. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize production costs. Industrial methods may also involve the use of automated synthesis equipment and large-scale purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation Reactions: Hydrogen peroxide in an acidic medium.
Reduction Reactions: Sodium borohydride in an alcoholic solvent.
Substitution Reactions: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand 6 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation.
Biology: It is used to study protein degradation pathways and the role of ubiquitination in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins.
Wirkmechanismus
E3 ligase Ligand 6 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin proteins to target substrates. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Vergleich Mit ähnlichen Verbindungen
E3 ligase Ligand 6 can be compared with other similar compounds, such as:
Thalidomide: A well-known E3 ligase ligand used in the synthesis of PROTACs.
Lenalidomide: Another E3 ligase ligand with similar applications in targeted protein degradation.
Pomalidomide: A derivative of thalidomide with enhanced activity in protein degradation.
This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in the development of targeted protein degradation therapies .
Eigenschaften
Molekularformel |
C24H31F3N4O5S |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7) |
InChI-Schlüssel |
SGNZARGJXDPTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500166.png)
![ethyl 2-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12500172.png)

![2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide](/img/structure/B12500189.png)
![2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12500204.png)
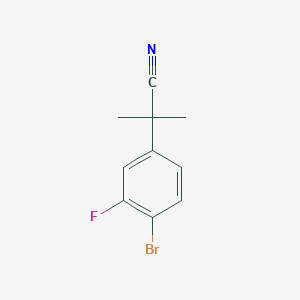
![5-(3-chloro-4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500215.png)
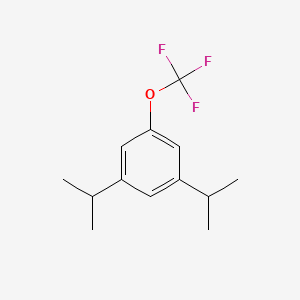
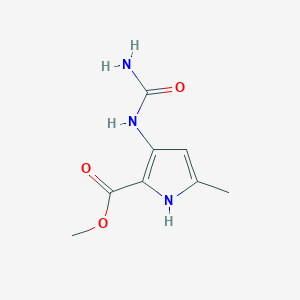
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B12500230.png)
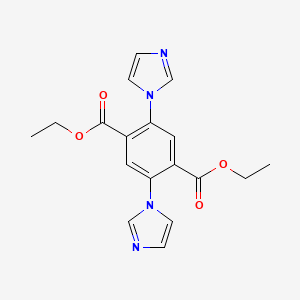
![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)
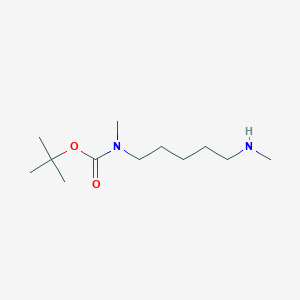
![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
